3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole moiety in this compound makes it an interesting subject for research in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-propionic acid: Known for its antioxidant properties.
Uniqueness
3-(4-(1-Butyl-1H-indol-2-yl)phenyl)propanoic acid is unique due to its specific structural features, such as the butyl group attached to the indole ring and the phenylpropanoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88561-07-3 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[4-(1-butylindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C21H23NO2/c1-2-3-14-22-19-7-5-4-6-18(19)15-20(22)17-11-8-16(9-12-17)10-13-21(23)24/h4-9,11-12,15H,2-3,10,13-14H2,1H3,(H,23,24) |
InChI Key |
NJEZUZPFIRGDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.